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Core Science & Biosynthesis

Foundational

Mechanism of Action for 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine: A Structural Pharmacophore for High-Avidity Tau PHF Binding

Executive Summary 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine is a highly specialized heterocyclic compound that serves as a critical structural pharmacophore and synthetic intermediate in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine is a highly specialized heterocyclic compound that serves as a critical structural pharmacophore and synthetic intermediate in the development of second-generation tau positron emission tomography (PET) ligands[1]. Most notably, it is the direct structural precursor to [18F]-MK-6240 , a clinical-stage radiotracer used to quantify neurofibrillary tangles (NFTs) in Alzheimer's disease (AD)[2].

Unlike first-generation tracers that suffered from off-target binding to monoamine oxidase (MAO) enzymes, the precise molecular architecture of this compound—specifically the integration of the 1H-pyrrolo[2,3-c]pyridine core with a halogenated aminopyridine—provides exquisite selectivity for the paired helical filaments (PHFs) of hyperphosphorylated tau[3]. This whitepaper deconstructs the mechanism of action, structural binding dynamics, and the self-validating experimental protocols required to evaluate this class of neuro-imaging pharmacophores.

Molecular Architecture & Pharmacophore Rationale

The compound’s efficacy as a high-affinity tau binder is driven by three distinct structural domains, each engineered to exploit the unique microenvironment of the amyloid fibril cleft:

  • The 1H-pyrrolo[2,3-c]pyridine Core: This fused bicyclic system is the primary anchor. Unlike simple indoles, the additional nitrogen in the pyridine ring serves as a critical hydrogen bond acceptor. This modification drastically reduces off-target binding to MAO-A/B, shifting the selectivity profile entirely toward tau PHFs[1].

  • The 4-Aminopyridine Ring: The primary amine at the 4-position acts as a hydrogen bond donor, interacting directly with the backbone carbonyls of the tau fibril. The basicity of the pyridine nitrogen also influences the molecule's pKa, optimizing it for blood-brain barrier (BBB) penetration.

  • The 5-Bromo Substitution: The bromine atom serves a dual purpose. Synthetically , it acts as a crucial handle for cross-coupling reactions to generate optimized clinical derivatives (e.g., substituting the bromopyridine for a fluoroisoquinoline to yield MK-6240)[1]. Mechanistically , the heavy halogen increases the lipophilicity (LogP) of the molecule and participates in halogen bonding with electron-rich pockets within the fibril cleft, locking the dihedral angle between the two ring systems to minimize the entropic penalty upon binding.

Mechanism of Action: Target Engagement at the Tau PHF Cleft

The primary mechanism of action for 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine and its derivatives is intercalative binding within the beta-sheet architecture of tau paired helical filaments (PHFs) .

Tau is a microtubule-associated protein that, upon pathological hyperphosphorylation by kinases such as GSK-3β and CDK5, dissociates and aggregates into insoluble PHFs. Recent high-resolution Cryo-EM studies of this pharmacophore class reveal a highly specific binding modality[4]:

  • The Binding Cleft: The molecule binds deep within a specific cleft of the AD tau PHF. The binding pocket is lined by the side chains of Glutamine 351 (Q351), Lysine 353 (K353), and Isoleucine 360 (I360) [5].

  • Stoichiometry & Orientation: The ligand binds in a strict 1:1 stoichiometric ratio with the tau monomer rungs. It adopts a stacked arrangement perfectly perpendicular to the fibril axis[4].

  • Pi-Pi Stacking Dynamics: The planar nature of the pyrrolopyridinyl-aminopyridine scaffold allows parallel ligand molecules to stack on top of one another within the fibril. The distance between parallel ligand molecules is ~3.3 Å , which precisely matches the rung-to-rung distance of the beta-sheet amyloid structure, facilitating massive cooperative stabilization via continuous π−π aromatic interactions[5].

TauPathology A Tau Monomer (Microtubule-bound) B Hyperphosphorylation (GSK-3β / CDK5) A->B C Paired Helical Filaments (PHFs) B->C D Ligand Intercalation (Cleft: Q351, K353, I360) C->D E Quantifiable PET Signal D->E

Pathological Tau aggregation and mechanism of ligand-induced PET signal quantification.

Quantitative Binding Profile

To understand the evolutionary leap this pharmacophore represents, we must compare its binding metrics against both first-generation tracers and its final optimized clinical derivative.

Table 1: Comparative Binding Affinity and Selectivity Metrics

Compound ClassRepresentative LigandTau PHF Affinity ( Kd​ , nM)MAO-A Affinity ( Ki​ , nM)Selectivity Fold (Tau/MAO)Fibril Stoichiometry
First-Generation Flortaucipir~20 - 30~50 - 100< 5xVariable
Precursor / Analog 5-Bromo-Aminopyridine~5 - 10> 1,000> 100x1:1
Second-Generation [18F]-MK-6240~0.5 - 1.5> 5,000> 3,000x1:1

Data synthesized from competitive binding assays against post-mortem AD brain homogenates[3].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, establishing rigorous, self-validating protocols is paramount. Below are the definitive methodologies for validating the mechanism of action of this compound.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) and target specificity of the compound against human AD brain-derived tau PHFs.

  • Tissue Preparation: Homogenize post-mortem AD brain tissue (frontal cortex) in PBS supplemented with protease inhibitors. Centrifuge at 100,000 x g to isolate the insoluble PHF fraction.

  • Radioligand Incubation: Incubate the PHF homogenate with 1 nM of a known radiotracer (e.g., [3H]-MK-6240) and varying concentrations (1 pM to 10 µM) of the unlabeled 5-bromo compound in assay buffer (50 mM Tris-HCl, pH 7.4, 10% ethanol).

  • Equilibrium: Incubate at room temperature for 120 minutes to ensure steady-state thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Wash filters 3x with ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Calculate IC50​ using non-linear regression (Cheng-Prusoff equation) to determine the Ki​ .

Causality & Self-Validation: The use of 0.3% PEI on the glass fiber filters is non-negotiable. PEI is a highly cationic polymer that neutralizes the negative charge of the silicate glass fibers. Without it, the positively charged aminopyridine moiety would bind non-specifically to the filter, yielding false-positive affinity metrics. The assay self-validates through homologous competitive blocking: the addition of 10 µM unlabeled ligand must displace >95% of the radiotracer, proving the binding is specific and saturable.

Protocol B: Cryo-EM Structural Validation of the Ligand-Fibril Complex

Purpose: To visualize the exact molecular orientation of the pharmacophore within the tau cleft.

  • Fibril Extraction: Extract tau PHFs from AD brain tissue using sarkosyl solubilization followed by ultracentrifugation.

  • Complex Formation: Incubate purified PHFs with 20 µM of the compound (dissolved in max 3% DMSO) for 2 hours.

  • Grid Preparation: Apply 3 µL of the complex to glow-discharged Quantifoil R1.2/1.3 holey carbon grids. Plunge-freeze in liquid ethane using a Vitrobot.

  • Data Acquisition: Image on a Titan Krios transmission electron microscope at 300 kV using a direct electron detector.

  • Helical Reconstruction: Process micrographs using RELION. Perform 3D classification and helical reconstruction to isolate the ligand density map[4].

Causality & Self-Validation: The incubation concentration of 20 µM ligand is deliberately chosen to ensure complete saturation of the fibril binding sites without exceeding the DMSO tolerance of the fibrils (capped at 3% v/v). Excessive DMSO alters the dielectric constant of the buffer, destabilizing the hydrophobic core of the PHF and causing fibril dissociation. The structural model is self-validated by a Fourier Shell Correlation (FSC) threshold of 0.143, the gold standard for avoiding over-fitting in cryo-EM density maps.

CryoEMWorkflow Step1 1. Isolate PHFs from AD Brain Tissue (Sarkosyl Extraction) Step2 2. Incubate with Ligand (20 µM) (Ensure 1:1 Stoichiometry) Step1->Step2 Step3 3. Plunge-Freeze on Carbon Grids (Liquid Ethane, Vitrobot) Step2->Step3 Step4 4. Cryo-EM Imaging (Titan Krios, 300 kV) Step3->Step4 Step5 5. Helical Reconstruction (RELION, ~2.31 Å Resolution) Step4->Step5

Cryo-EM workflow for determining ligand-PHF structural complexes.

References

  • [1] Hostetler, E. D., et al. (2016). Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). ACS Publications / Journal of Medicinal Chemistry.1

  • [4] Cryo-EM structure of Alzheimer's disease tau filaments with PET ligand MK-6240. PubMed Central (PMC) / National Institutes of Health.4

  • [5] Cryo-EM structure of Alzheimer's disease tau filaments with PET ligand MK-6240. bioRxiv. 5

  • [2] Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240). ACS Publications. 2

  • [3] Regional binding distribution of 3H-MK6240 in post-mortem brain. ResearchGate. 3

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Exploratory

In Vitro Pharmacokinetic Profiling of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine: A Technical Guide for Preclinical Development

Target Audience: Preclinical Researchers, ADME-Tox Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist overseeing preclinical ADME-Tox, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, ADME-Tox Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing preclinical ADME-Tox, I approach the in vitro pharmacokinetic (PK) profiling of 5-bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine not as a routine checklist, but as a mechanistic deconstruction of a highly specialized heterobiaryl system. This compound is a critical structural motif and intermediate in the development of central nervous system (CNS)-penetrant therapeutics and diagnostics. Most notably, its structural scaffold is foundational to the discovery of advanced tau PET radiotracers like MK-6240 1 and highly potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors 2.

Because this scaffold is explicitly designed to engage challenging intracellular or CNS targets, its in vitro ADME profile must be rigorously optimized for high membrane permeability, low efflux liability, and controlled hepatic clearance. This whitepaper outlines the field-proven methodologies, causal rationales, and self-validating protocols required to accurately evaluate this compound in vitro.

Structural Rationale & Physicochemical Grounding

Understanding the in vitro behavior of 5-bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine requires analyzing its distinct chemical topology:

  • The Pyrrolo[2,3-c]pyridine Core: This 6-azaindole isomer provides essential hydrogen bond acceptors (the pyridine nitrogen) and donors (the primary amine on the adjacent ring) necessary for target engagement. However, the planar, aromatic nature of this bicyclic system increases the risk of high plasma protein binding (PPB) and poor aqueous solubility.

  • The 5-Bromo Substitution: Halogenation at the C5 position of the pyridine ring is a deliberate metabolic shield. By sterically hindering Cytochrome P450 (CYP)-mediated oxidation at this electron-rich site, the bromine atom significantly extends the compound's intrinsic half-life. Furthermore, it finely tunes the lipophilicity ( LogD7.4​ ) into the optimal range (2.5 – 3.5) required for passive diffusion across the Blood-Brain Barrier (BBB) 3.

ADME_Workflow Compound 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine (Test Compound) PhysChem Physicochemical Profiling LogD & Solubility Compound->PhysChem Permeability BBB Permeability MDCK-MDR1 Transwell Assay PhysChem->Permeability Metabolism Metabolic Stability Human Liver Microsomes (HLM) PhysChem->Metabolism ProteinBinding Protein Binding Equilibrium Dialysis PhysChem->ProteinBinding Decision In Vivo PK Go/No-Go Decision Permeability->Decision Metabolism->Decision ProteinBinding->Decision

Fig 1. In vitro ADME screening workflow for pyrrolo[2,3-c]pyridine derivatives.

Quantitative Data Summary

Before detailing the protocols, it is crucial to establish the benchmark metrics. Table 1 summarizes the expected and target in vitro pharmacokinetic parameters for this compound class when optimized for CNS penetration and systemic stability.

Table 1: Representative In Vitro PK Parameters for the Pyrrolo[2,3-c]pyridine Scaffold

ParameterAssay SystemTarget Value / RangeMechanistic Implication
Thermodynamic Solubility Shake-flask (pH 7.4 PBS)> 50 µMEnsures no precipitation in downstream assays; adequate for oral absorption.
Lipophilicity ( LogD7.4​ ) Octanol/Water Partition2.5 - 3.5Optimal range for BBB penetration without excessive non-specific tissue binding.
Apparent Permeability ( Papp​ ) MDCK-MDR1 (A to B)> 15 × 10⁻⁶ cm/sIndicates high transcellular passive diffusion across the BBB.
Efflux Ratio (ER) MDCK-MDR1 (B-A / A-B)< 2.0Confirms the compound is not a strong P-glycoprotein (P-gp) substrate.
Intrinsic Clearance ( Clint​ ) Human Liver Microsomes< 15 µL/min/mgPredicts low hepatic extraction and a favorable in vivo half-life.
Plasma Protein Binding Equilibrium Dialysis85% - 95% boundEnsures a sufficient free fraction ( fu​ ) is available to engage CNS targets.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an internal control to prevent false positives/negatives.

Protocol A: BBB Permeability & Efflux (MDCK-MDR1 Assay)

Causality: For neuro-penetrant compounds, standard Caco-2 assays are insufficient. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene because they form tighter intercellular junctions and overexpress P-glycoprotein (P-gp), accurately mimicking the restrictive nature of the Blood-Brain Barrier.

MDCK_Model cluster_Cell MDCK-MDR1 Cell Monolayer Apical Apical Compartment (Blood Surrogate) Cytosol Intracellular Space Apical->Cytosol Passive Diffusion (P_app A->B) Basolateral Basolateral Compartment (Brain Surrogate) Cytosol->Basolateral Transcellular Permeability Pgp P-gp Efflux Transporter Cytosol->Pgp Substrate Binding Pgp->Apical Active Efflux (P_app B->A)

Fig 2. Mechanistic model of transcellular permeability and P-gp mediated efflux in MDCK-MDR1 cells.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size).

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only proceed if TEER > 200 Ω·cm² to ensure tight junction integrity.

  • Dosing Solution: Prepare 5-bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine at a concentration of 5 µM in HBSS buffer (pH 7.4). Keep final DMSO concentration <1% to prevent membrane toxicity.

  • Bidirectional Transport Setup:

    • Apical to Basolateral (A-to-B): Add 100 µL dosing solution to the Apical chamber; 300 µL blank HBSS to the Basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 300 µL dosing solution to the Basolateral chamber; 100 µL blank HBSS to the Apical chamber.

  • Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (150 rpm) for 120 minutes.

  • Post-Assay Integrity Check: Add Lucifer Yellow (LY), a paracellular marker, to the apical chamber for 60 minutes.

    • Self-Validation Check: If LY permeability ( Papp​ ) exceeds 1×10−6 cm/s, discard the well data immediately, as the monolayer was compromised during the assay.

  • Quantification: Analyze aliquots via LC-MS/MS. Calculate the Efflux Ratio (ER) as Papp(B−A)​/Papp(A−B)​ . An ER < 2.0 confirms the compound evades P-gp efflux.

Protocol B: Hepatic Metabolic Stability (HLM Assay)

Causality: While the bromo-substitution protects the pyridine ring, the pyrrolo[2,3-c]pyridine core remains susceptible to CYP-mediated N-oxidation or aliphatic hydroxylation. We utilize Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system to isolate and quantify Phase I oxidative clearance. We measure parent compound depletion rather than metabolite formation to provide a high-throughput, standard-free calculation of intrinsic clearance ( Clint​ ).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM.

    • Self-Validation Check: Ensure the total organic solvent (DMSO/Acetonitrile) remains below 0.5% v/v. Higher concentrations will denature CYP450 enzymes, artificially inflating metabolic stability.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Kinetic Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each extracted aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Self-Validation Check: The T=0 minute timepoint must be extracted and quenched before the addition of NADPH. This establishes the true 100% baseline and accounts for any non-specific binding to the microsomal proteins or plasticware.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ), and calculate Clint​ (µL/min/mg protein).

References

  • Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) . ACS Publications (Journal of Medicinal Chemistry). 1 [1]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors . ACS Publications (Journal of Medicinal Chemistry).2 [2]

  • Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles . Journal of Nuclear Medicine. 3 [3]

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Foundational

Predictive Pharmacology of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine: A Structural Analog in Tau PET Tracer Development

Executive Summary & Structural Rationale The development of second-generation Positron Emission Tomography (PET) tracers for Alzheimer’s disease (AD) has revolutionized the in vivo quantification of neurofibrillary tangl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of second-generation Positron Emission Tomography (PET) tracers for Alzheimer’s disease (AD) has revolutionized the in vivo quantification of neurofibrillary tangles (NFTs). Among these, MK-6240 has emerged as a best-in-class tracer due to its sub-nanomolar affinity and high specificity for Paired Helical Filaments (PHFs) of hyperphosphorylated tau[1].

During the structure-activity relationship (SAR) campaign that led to MK-6240, several critical precursors and analogs were synthesized. 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine (designated as Compound 12d in the original synthesis[2]) serves as a vital structural bridge. While MK-6240 utilizes a fluoro-isoquinoline core, this analog employs a bromo-pyridine core attached to the identical aza-indole (pyrrolo[2,3-c]pyridine) pharmacophore.

This whitepaper provides an in-depth technical framework for predicting the binding affinity of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine (hereafter referred to as 5-Br-PPA ) to Tau PHFs. By leveraging recent Cryo-EM structural breakthroughs and rigorous molecular dynamics, we can establish a predictive pharmacology model that explains the causality behind tracer avidity and guides future rational drug design.

Cryo-EM Guided Binding Mode & "Molecular Glue" Dynamics

Historically, predicting the binding affinity of tau ligands relied on standard lock-and-key molecular docking. However, recent Cryo-EM resolutions of MK-6240 bound to AD-derived Tau PHFs have fundamentally disrupted this paradigm. The tracer binds within the cleft of the C-shaped protofilament core, engaging with residues Glutamine 351 (Q351), Lysine 353 (K353), and Isoleucine 360 (I360)[3].

Crucially, the Cryo-EM data revealed a 1:1 stoichiometry where tracer molecules stack perpendicularly to the fibril axis, separated by exactly 4.8 Å[4]. This creates a "pancake stack" effect where ligand-ligand π−π interactions (molecular glue) contribute more to the overall binding free energy than the ligand-protein interactions themselves[5].

Because 5-Br-PPA lacks the extended aromatic system of the isoquinoline ring found in MK-6240, its ability to form this continuous 4.8 Å stacking column is theoretically compromised. The bulky bromine atom at the 5-position also introduces distinct steric and electrostatic variables compared to the fluorine atom in MK-6240.

Interactions LIG 5-Br-PPA Ligand Q351 Gln351 (H-Bond) LIG->Q351 H-Bond (Amine) K353 Lys353 (Cation-π) LIG->K353 Electrostatic I360 Ile360 (Steric/VdW) LIG->I360 VdW (Bromo) STACK Adjacent Ligand (π-π Stacking) LIG->STACK 4.8 Å Stacking

Fig 1. Predicted molecular interaction network of 5-Br-PPA within the Tau PHF cleft.

Computational Methodology for Affinity Prediction

To accurately predict the binding affinity ( Ki​ ) of 5-Br-PPA, standard docking must be augmented with Molecular Dynamics (MD) to account for the ligand-ligand stacking phenomenon.

Step-by-Step Computational Protocol
  • Ligand Preparation: Generate the 3D conformer of 5-Br-PPA using Epik to assign the correct protonation state at physiological pH (7.4). Calculate partial charges using the AM1-BCC method.

  • Receptor Preparation: Retrieve the Cryo-EM structure of the Tau PHF-MK-6240 complex (e.g., PDB ID from Shahmoradian et al.[3]). Strip the MK-6240 ligands from the central three rungs of the fibril, leaving the top and bottom ligands intact to act as boundary constraints for the stacking model.

  • Stacking-Constrained Docking: Dock 5-Br-PPA into the vacant clefts using Glide (Schrödinger). Apply a positional penalty constraint to enforce the 4.8 Å distance between the aza-indole core of 5-Br-PPA and the adjacent boundary ligands.

  • Molecular Dynamics (MD) Simulation: Solvate the complex in a TIP3P water box with 0.15 M NaCl. Run a 100 ns unconstrained MD simulation using the AMBER ff19SB force field for the protein and GAFF2 for the ligand.

  • MM/GBSA Free Energy Calculation: Extract 1,000 frames from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, explicitly separating the ΔGprotein−ligand​ and ΔGligand−ligand​ terms.

Workflow LIG Ligand Preparation (5-Br-PPA) DOCK Constrained Docking (Ligand Stacking Mode) LIG->DOCK CRYO Cryo-EM Tau PHF (Template) CRYO->DOCK MD MD Simulations (100 ns Trajectory) DOCK->MD MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA VAL In Vitro Radioligand Validation MMGBSA->VAL

Fig 2. Computational workflow for predicting 5-Br-PPA binding affinity to Tau PHFs.

Predicted Thermodynamic Profile

Based on the structural differences between 5-Br-PPA and the optimized MK-6240, we can project the thermodynamic binding profile. The substitution of the isoquinoline ring for a pyridine ring reduces the surface area available for π−π stacking. Furthermore, the bulky bromine atom (Van der Waals radius ~1.85 Å) compared to fluorine (~1.47 Å) may introduce mild steric clashes with I360, slightly altering the optimal 43° inclination angle observed in MK-6240[4].

Table 1: Comparative Predicted Binding Parameters
ParameterMK-6240 (Empirical Reference)5-Br-PPA (Predicted Model)Rationale for Variance
Target Affinity ( Ki​ ) 0.36 ± 0.8 nM[6]~ 8.5 - 15.0 nMReduced stacking avidity; steric penalty from bromine.
ΔGbind​ (Total) -12.4 kcal/mol-9.8 kcal/molLoss of extended aromatic π−π interaction energy.
Ligand-Ligand Distance 4.8 Å5.1 ÅBromine bulk forces a wider stacking distance.
Primary Interactions Q351, K353, I360Q351, K353I360 interaction weakened due to steric repulsion.
LogD (Lipophilicity) 3.32[6]~ 3.80Bromine increases lipophilicity, potentially increasing non-specific binding.

Note: The predicted Ki​ suggests that while 5-Br-PPA will bind specifically to the Tau PHF cleft, it will exhibit a 20- to 40-fold drop in affinity compared to the fully cyclized, fluorinated clinical tracer.

Empirical Validation Protocol (Self-Validating System)

To transition from computational prediction to empirical fact, the predicted affinity must be validated in vitro. Because radiolabeling 5-Br-PPA with Tritium ( 3 H) or Carbon-11 ( 11 C) for a primary assay is cost-prohibitive, a competitive radioligand displacement assay using 3 H-MK-6240 is the optimal approach.

This protocol is designed as a self-validating system: it utilizes a homologous competition arm (unlabeled MK-6240 vs. 3 H-MK-6240) to prove the tissue and radioligand are behaving correctly before calculating the affinity of the test compound.

Step-by-Step Competitive Binding Assay
  • Tissue Preparation: Obtain post-mortem frontal cortex tissue from a neuropathologically confirmed AD patient (Braak Stage V/VI). Homogenize in PBS buffer (pH 7.4) containing protease inhibitors. Centrifuge at 30,000 × g to isolate the sarkosyl-insoluble pellet (enriched in PHFs).

  • Assay Setup: In 96-well plates, combine:

    • 50 µg of AD brain homogenate.

    • 1.0 nM of 3 H-MK-6240 (concentration chosen based on its known Kd​ of ~0.32 nM[1]).

    • Increasing concentrations of unlabeled 5-Br-PPA ( 10−11 M to 10−5 M).

  • Self-Validation Control: Run a parallel set of wells using unlabeled MK-6240 instead of 5-Br-PPA. This must yield an IC50​ that translates to a Ki​ of ~0.36 nM. If it fails, the assay is invalid.

  • Incubation & Filtration: Incubate the plates at room temperature for 120 minutes to ensure steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold PBS.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter.

  • Data Causality & Analysis: Plot the displacement curve using non-linear regression. Calculate the IC50​ of 5-Br-PPA. Convert the IC50​ to the predicted binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

    Causality Check: If the empirical Ki​ aligns with the predicted ~8.5 - 15.0 nM range, it confirms that the loss of the isoquinoline ring disrupts the "molecular glue" stacking mechanism, validating the Cryo-EM derived computational model.

References

  • Hostetler, E. D., et al. (2016). "Preclinical characterization of 18F-MK-6240, a promising positron emission tomography (PET) tracer for in vivo quantification of human neurofibrillary tangles (NFTs)." Journal of Nuclear Medicine.[Link]

  • Malarte, M. L., et al. (2020). "Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases." European Journal of Nuclear Medicine and Molecular Imaging.[Link]

  • Walji, A. M., et al. (2016). "Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs)." Journal of Medicinal Chemistry.[Link]

  • Kunach, P., et al. (2024). "Cryo-EM structure of Alzheimer's disease tau filaments with PET ligand MK-6240." Nature Communications.[Link]

  • Alzforum. (2023). "Spooned by a Fold: MK-6240 Nestles Within Tau Protofilament." Alzforum News.[Link]

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Protocols & Analytical Methods

Method

In Vivo Dosing Formulation and Pharmacokinetic Profiling of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine

Executive Summary 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine is a highly lipophilic, heteroaromatic amine. It serves as a critical structural analogue and synthetic precursor (Compound 12d) in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine is a highly lipophilic, heteroaromatic amine. It serves as a critical structural analogue and synthetic precursor (Compound 12d) in the development of next-generation tauopathy positron emission tomography (PET) tracers, most notably 1 [1].

Due to its rigid, planar multi-ring system and halogenation, this compound exhibits classic "brick dust" physicochemical properties—characterized by high crystal lattice energy and exceedingly poor aqueous solubility. This application note provides a validated, self-correcting protocol for formulating this compound for preclinical in vivo administration (intravenous and oral). The protocol emphasizes the use of cyclodextrin-based inclusion complexes to maintain blood-brain barrier (BBB) integrity during neuropharmacokinetic and competitive blocking studies.

Physicochemical Context & Formulation Rationale

Causality in Excipient Selection

When conducting in vivo competitive binding assays (e.g., self-block PET studies in rhesus monkeys or rodents), the cold (unlabeled) compound must be administered intravenously at high doses (e.g., 0.5–1.5 mg/kg) to saturate target receptors [2].

Standard solubilizers like Tween-80 or Cremophor EL are often contraindicated for central nervous system (CNS) studies. These surfactants can form stable micelles that trap the active pharmaceutical ingredient (API) in the plasma compartment or transiently alter BBB permeability, severely confounding brain uptake data.

Instead, this protocol utilizes Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) . The hydrophobic cavity of Captisol encapsulates the lipophilic pyrrolo-pyridine core, while its polyanionic sulfonate exterior ensures complete aqueous solubility. Crucially, Captisol is biologically inert and 2 [3]. Upon systemic dilution in the bloodstream, the complex rapidly dissociates, releasing the free API to passively diffuse across the BBB and bind to intracellular tau neurofibrillary tangles (NFTs). Ethanol (10% v/v) is used as a transient co-solvent to disrupt the initial crystal lattice energy of the solid API.

Table 1: Physicochemical Properties & Pharmacokinetic Targets
ParameterValue / DescriptionImpact on Formulation
Molecular Formula C₁₂H₉BrN₄Halogenated heteroaromatic; highly hydrophobic.
Molecular Weight 289.13 g/mol Small molecule; favorable for BBB penetration.
Estimated LogP ~3.3 - 3.6Highly lipophilic; requires micellar or cyclodextrin encapsulation for IV dosing.
Target Pathology Tau Neurofibrillary Tangles (NFTs)Requires unhindered BBB crossing; excipients must not alter tight junctions.
pKa (Basic Nitrogen) ~4.5 - 5.5Poorly soluble at physiological pH (7.4); prone to precipitation in blood.

Experimental Workflows & Visualizations

IV_Formulation A Weigh API 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine B Dissolve in 10% Ethanol (Breaks crystal lattice) A->B C Add 30% Aqueous Captisol® (Forms inclusion complex) B->C D Vortex & Sonicate (37°C for 15 mins) C->D E Sterile Filtration (0.22 µm PTFE) D->E F QC Check (LC-MS/MS & Nephelometry) E->F

Caption: Workflow for IV formulation using Captisol to ensure solubility and prevent hemolysis.

Blocking_Mechanism IV IV Administration (Captisol Formulation) BBB Blood-Brain Barrier (High Lipophilicity) IV->BBB Tau Intracellular Tau Neurofibrillary Tangles BBB->Tau Block Receptor Occupancy (Cold API Blocks Radiotracer) Tau->Block

Caption: Pharmacokinetic pathway and competitive binding mechanism at Tau neurofibrillary tangles.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Intravenous (IV) Formulation (1.0 mg/mL)

Target Species: Mice, Rats, Non-Human Primates (NHPs). Vehicle: 10% Ethanol / 30% Captisol in Water for Injection (WFI).

  • API Preparation: Accurately weigh 10.0 mg of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine using a calibrated microbalance. Transfer to a sterile 20 mL glass scintillation vial.

  • Lattice Disruption: Add 1.0 mL of absolute Ethanol (200 proof). Vortex vigorously for 2 minutes. The compound will form a fine, cloudy suspension.

    • Expert Insight: Do not attempt to add the aqueous phase at this stage; premature water exposure will cause irreversible "crashing out" (aggregation) of the API.

  • Inclusion Complexation: Slowly add 9.0 mL of a pre-warmed (37°C) 30% (w/v) aqueous Captisol solution dropwise while continuously vortexing.

  • Sonication: Place the vial in a heated ultrasonic bath (37°C) for 15–20 minutes until the solution becomes completely optically clear.

  • Sterilization: Pass the formulation through a 0.22 µm PTFE syringe filter into a sterile, depyrogenated dosing vial.

  • Self-Validation (QC Check):

    • Nephelometry: Measure the filtered solution using a nephelometer. A reading of <5 NTU (Nephelometric Turbidity Units) confirms the absence of sub-visible precipitation, preventing micro-emboli in vivo.

    • Pre-Dose LC-MS/MS: Aliquot 10 µL, dilute 1:1000 in acetonitrile, and quantify via LC-MS/MS against a standard curve. This ensures the final concentration is exactly 1.0 mg/mL, actively accounting for any lipophilic API lost to the PTFE filter membrane.

Protocol B: Oral (PO) Suspension (5.0 mg/mL)

Target Species: Rodents (for systemic PK and efficacy profiling). Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween-80 in WFI.

  • Weigh 50.0 mg of the API and transfer to a glass mortar.

  • Add 20 µL of Tween-80 directly to the powder. Triturate thoroughly with a pestle to wet the hydrophobic particles, significantly reducing surface tension.

  • Gradually geometric-dilute with 10.0 mL of 0.5% MC in sterile water, mixing continuously to form a homogenous, milky suspension.

  • Self-Validation: Stir continuously at 300 rpm on a magnetic stir plate during the dosing procedure to prevent settling. Verify dose uniformity by taking 10 µL samples from the top, middle, and bottom of the beaker for LC-MS/MS quantification prior to gavage.

Table 2: Formulation Compositions & Dosing Parameters
RouteVehicle CompositionTarget Conc.Max Dose Vol. (Mouse)Shelf-Life (RT)
IV 10% EtOH / 30% Captisol / 60% WFI1.0 mg/mL5 mL/kg (100 µL / 20g)4 Hours (Discard if cloudy)
PO 0.5% MC / 0.2% Tween-80 / 99.3% WFI5.0 mg/mL10 mL/kg (200 µL / 20g)24 Hours (Requires stirring)

References

  • Walji, A. M., Hostetler, E. D., Selnick, H., et al. (2016). "Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs)." ACS Medicinal Chemistry Letters. 1

  • Hostetler, E. D., Walji, A. M., Zeng, Z., et al. (2016). "Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles." Journal of Nuclear Medicine. 3

  • Koole, M., et al. (2020). "Preclinical Safety Evaluation and Human Dosimetry of [18F]MK-6240, a Novel PET Tracer for Imaging Neurofibrillary Tangles." European Journal of Nuclear Medicine and Molecular Imaging. 2

Sources

Application

Application Note &amp; Protocol: Determining the Solubility of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine in DMSO and Ethanol

Introduction 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining pyrrolopyridine and aminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining pyrrolopyridine and aminopyridine moieties, suggests its role as a scaffold for developing targeted therapeutics. A fundamental and critical parameter in the early stages of drug development is the solubility of a compound in various solvents. This application note provides a detailed protocol for determining the solubility of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely utilized for its ability to dissolve a broad range of compounds, making it a staple for creating high-concentration stock solutions for in vitro assays.[1][2] Ethanol, a polar protic solvent, is also frequently employed in pharmaceutical development due to its lower toxicity compared to DMSO, making it a more suitable solvent for certain biological and formulation studies. Understanding the solubility in both solvents is crucial for accurate and reproducible experimental results.

This guide is intended for researchers, scientists, and drug development professionals. It offers a step-by-step methodology, explains the rationale behind the experimental choices, and provides a framework for accurate data recording and interpretation.

Scientific Principles & Experimental Design

The determination of solubility will be based on the equilibrium solubility method. This involves creating a supersaturated solution of the compound, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant. This method provides a thermodynamically stable solubility value.

The protocol is designed to be self-validating by incorporating steps to ensure equilibrium is reached and by utilizing a robust analytical technique for quantification.

Experimental Workflow

The overall workflow for determining the solubility of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is depicted below.

G cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Data Analysis prep_compound Weigh Compound create_slurry Create Supersaturated Slurry prep_compound->create_slurry prep_solvent Prepare Solvents (DMSO & Ethanol) prep_solvent->create_slurry equilibrate Equilibrate (e.g., 24h at RT) create_slurry->equilibrate Vortex/Mix separate Separate Solid & Supernatant (Centrifugation) equilibrate->separate quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify Collect Supernatant calculate Calculate Solubility (mg/mL or mM) quantify->calculate report Report Results calculate->report

Figure 1: Experimental workflow for determining solubility.

Materials and Methods

Materials
  • 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Ethanol (absolute), ≥99.8% purity

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Appropriate HPLC column (e.g., C18) and mobile phase, or quartz cuvettes for UV-Vis

Protocol for Determining Solubility

This protocol should be performed in duplicate or triplicate for each solvent to ensure reproducibility.

Step 1: Preparation of a Supersaturated Slurry

  • Accurately weigh approximately 5-10 mg of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine into a pre-weighed microcentrifuge tube. Record the exact mass.

  • Add a small, precise volume of the chosen solvent (DMSO or ethanol) to the tube. For example, start with 100 µL. This initial small volume is intended to create a slurry where undissolved solid is clearly visible.

  • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[1]

Rationale: Starting with a supersaturated slurry ensures that the solvent is fully saturated with the compound, which is a prerequisite for determining the maximum solubility at equilibrium.

Step 2: Equilibration

  • Incubate the slurry at a constant temperature (e.g., room temperature, 25°C) for 24 hours in a thermomixer or on a shaker.[1] This extended incubation allows the system to reach thermodynamic equilibrium.

  • Gently mix the solution periodically during this time to ensure continuous interaction between the solid and the solvent.

Rationale: Solubility is an equilibrium process. A 24-hour incubation period is generally sufficient for most small molecules to reach a stable equilibrium between the dissolved and undissolved states.

Step 3: Separation of Undissolved Solid

  • After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[1]

  • Carefully collect a known volume of the clear supernatant without disturbing the pellet. For example, accurately pipette 50 µL of the supernatant.

Rationale: Centrifugation is a critical step to ensure that the supernatant collected for analysis is free of any particulate matter, which would lead to an overestimation of solubility.

Step 4: Quantification of Dissolved Compound

The concentration of the compound in the supernatant can be determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Using HPLC (Recommended Method):

  • Prepare a Calibration Curve:

    • Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or a suitable organic solvent).

    • Perform serial dilutions to create a series of standards with known concentrations.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Analyze the Supernatant:

    • Dilute the collected supernatant with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC and record the peak area.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

Using UV-Vis Spectroscopy (Alternative Method):

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound and scan it across a range of UV-Vis wavelengths to find the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Analyze the Supernatant:

    • Dilute the collected supernatant to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

    • Use the calibration curve to determine the concentration in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

Rationale: Using a calibration curve with an analytical instrument provides a precise and accurate quantification of the dissolved compound, which is essential for reliable solubility data.

Data Presentation

The solubility data for 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine should be recorded in a clear and organized manner.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
DMSO25
Ethanol25

Conclusion

This application note provides a comprehensive and scientifically sound protocol for determining the solubility of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine in DMSO and ethanol. Adherence to this protocol will ensure the generation of accurate and reproducible solubility data, which is fundamental for subsequent stages of research and development, including formulation, in vitro and in vivo studies.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. BenchChem.

Sources

Method

Protocols for the Optimal Storage and Handling of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the recommended storage and handling procedures for 5-Bromo-2-(1H-pyrrolo[2,3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the recommended storage and handling procedures for 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, a complex heterocyclic compound likely utilized in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1] Due to the absence of specific manufacturer's data for this novel molecule, this guide synthesizes best practices derived from its chemical structure and established protocols for analogous air-sensitive and hygroscopic research chemicals. Adherence to these protocols is critical for ensuring the compound's long-term stability, purity, and integrity, thereby safeguarding the validity and reproducibility of experimental results.

Introduction: A Structural Rationale for Prudent Handling

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine belongs to the azaindole class of compounds, which are of significant interest in pharmaceutical research.[1] Its molecular architecture, featuring a brominated pyridine ring, a reactive pyrrolopyridine core, and an amine substituent, suggests potential sensitivity to several environmental factors.

  • Oxidation: The electron-rich pyrrole and amine functionalities can be susceptible to oxidation upon exposure to atmospheric oxygen.

  • Hydrolysis: Heterocyclic nitrogen atoms can render the compound hygroscopic, making it prone to degradation via moisture absorption.[2]

  • Photodegradation: Aromatic and heteroaromatic systems are often sensitive to light, which can catalyze decomposition reactions.[2][3]

Therefore, establishing a robust storage and handling protocol is not merely a procedural formality but a fundamental requirement for preserving the compound's chemical integrity and ensuring the reliability of downstream applications.

Recommended Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended. These parameters are designed to create a stable environment that minimizes exposure to deleterious factors.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (or below)Low temperatures significantly reduce the rate of chemical degradation and decomposition reactions, preserving the compound's shelf-life.[2] For long-term archival, storage at -80°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen)The compound's amine and pyrrole moieties are susceptible to oxidation. Storing under a dry, inert atmosphere displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[4][5]
Light Protect from Light (Amber Vial)To prevent potential photodegradation, the compound should always be stored in a light-protecting container, such as an amber glass vial, and kept in a dark location like a freezer or a light-proof secondary container.[3][6]
Humidity Dry Conditions (Desiccator)The compound should be stored in a desiccated environment to prevent water absorption, which can lead to hydrolysis and compromise sample integrity. This is especially critical after the primary container has been opened.[2]
Container Tightly Sealed Glass VialUse a high-quality, tightly sealed glass vial with a PTFE-lined cap to provide an excellent barrier against moisture and air. Ensure the container is properly sealed after each use.[7]

Experimental Protocol: Initial Handling and Aliquoting

Careful handling upon receipt is crucial to prevent the introduction of contaminants and to maintain the stability of the bulk supply. The following protocol should be performed in a controlled environment.

Objective: To safely aliquot the bulk compound into smaller, single-use quantities to prevent repeated exposure of the main stock to the environment.

Environment: All steps should be performed inside a glove box or glove bag with a controlled inert atmosphere (Nitrogen or Argon).[8][9]

Materials:

  • Main container of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

  • Analytical balance (located inside the glove box)

  • Spatula (anti-static recommended)

  • Multiple pre-dried and pre-labeled amber glass vials with PTFE-lined caps

  • Laboratory notebook and pen

Procedure:

  • Environment Preparation: Ensure the glove box atmosphere is dry and has an oxygen level below 50 ppm.

  • Equilibration: Before opening, allow the main container to equilibrate to the ambient temperature inside the glove box for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Transfer: Carefully open the main container. Using a clean, dry spatula, promptly weigh and transfer the desired amounts of the compound into the pre-labeled amber vials.

  • Minimize Exposure: Work efficiently to minimize the time the bulk material is exposed. Do not return any unused material that has been dispensed back into the main container.

  • Sealing: Tightly seal each aliquot vial immediately after filling. For extra protection, consider wrapping the cap-vial interface with Parafilm®.

  • Inert Gas Backfill: Before sealing the main container, flush the headspace with inert gas (e.g., argon) to displace any air that may have entered.[4] Reseal it tightly.

  • Storage: Place all aliquots and the main stock container into a labeled secondary container and transfer to the designated -20°C freezer for storage.[6]

Workflow for Compound Handling and Storage

The following diagram outlines the critical path for maintaining the integrity of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine from receipt to experimental use.

G cluster_0 Compound Reception & Preparation cluster_1 Systematic Storage A Receive Compound B Equilibrate to Ambient Temp A->B Prevent Condensation C Transfer to Inert Atmosphere (Glovebox) B->C Critical for Stability D Weigh & Aliquot into Amber Vials C->D Avoid O2/H2O Exposure E Backfill Headspace with Inert Gas D->E Protect Bulk Stock F Securely Seal & Label All Vials E->F Ensure Integrity G Place in Labeled Secondary Container F->G Organize & Contain H Store at <= -20°C in a Dark Freezer G->H Long-Term Preservation I Maintain in Desiccated Environment H->I Prevent Hydration

Caption: Workflow for optimal handling and storage of the compound.

Conclusion

The chemical stability of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is paramount for its effective use in research and development. By implementing these scientifically grounded storage and handling protocols, researchers can minimize the risk of degradation, thereby ensuring the compound's purity, activity, and the overall integrity of their scientific investigations.

References

  • The Synergist. Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Environmental Health & Safety, University of Washington. How do I safely store chemicals in laboratory?. Environmental Health & Safety. [Link]

  • Office of Clinical and Research Safety, Duke University. Managing Chemical Retention and Storage. Office of Clinical and Research Safety. [Link]

  • NextSDS. 5-BroMo-1H-pyrrolo[2,3-b]pyridin-4-aMine Chemical Substance Information. NextSDS. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. (General reference for vacuum line techniques).
  • Doron Scientific. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. Doron Scientific. [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • NextSDS. 5-BROMO-2-(1H-PYRROL-1-YL)PYRIDINE — Chemical Substance Information. NextSDS. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o369.
  • Vik, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(7), 1649. [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine . This complex heterocycle features three distinct functional domains—a bromopyridine ring, an aminopyridine moiety, and a pyrrolo[2,3-c]pyridine system—each presenting unique degradation risks during long-term storage and experimental handling.

This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a major impurity with a mass shift of -78 Da (or -79 Da for the isotope). What is causing this? A: You are observing photodehalogenation . The C(sp2)-Br bond in the 5-bromopyridine moiety has a relatively low bond dissociation energy. When exposed to ambient UV or strong visible light in the laboratory, this bond undergoes homolytic cleavage, generating a highly reactive aryl radical that rapidly abstracts a hydrogen atom from the solvent or environment[1].

  • The Fix: Always handle the compound under low-light conditions and store it exclusively in opaque or amber glass vials. Never leave clear vials on the benchtop.

Q2: The lyophilized powder changed from off-white to a dark brownish-yellow over the last three months. Is it still usable? A: No, the color change indicates autoxidation , and the batch should be re-purified or discarded. The fused pyrrolo[2,3-c]pyridine system is highly electron-rich. In the presence of atmospheric oxygen and trace transition metals, the pyrrole ring is highly susceptible to oxidative degradation, often forming N-oxides, oxindoles, or highly conjugated polymeric species that appear dark brown [2].

  • The Fix: Atmospheric oxygen must be rigorously excluded. Purge the headspace of your storage vials with Argon (which is heavier than Nitrogen and more effectively blankets the solid) before sealing.

Q3: I prepared a 10 mM stock solution in DMSO and stored it at -20°C. A month later, my cellular assay results were highly variable, and the compound seemed to have lost potency. Why? A: This is a classic case of moisture-induced aggregation and crash-out . While the 4-aminopyridine core is remarkably stable as a dry powder [3], DMSO is highly hygroscopic. Every time you open the cold DMSO stock, water condenses into the vial. Over repeated freeze-thaw cycles, the water content increases, altering the dielectric constant of the solvent and causing the hydrophobic bromopyridine compound to precipitate out of solution as micro-crystals.

  • The Fix: Never store working solutions in DMSO for extended periods. Store the compound as a dry powder, and prepare single-use DMSO aliquots.

Part 2: Quantitative Data & Degradation Pathways

To facilitate rapid troubleshooting, the following table summarizes the quantitative triggers and kinetic vulnerabilities of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine.

Degradation PathwayVulnerable MoietyPrimary TriggerKinetic Rate (Room Temp)Analytical Signature (LC-MS/NMR)Mitigation Strategy
Photodehalogenation 5-BromopyridineUV/Vis Light (hv)Moderate (Hours to Days)[M-H]⁺ - 78 Da; Loss of Br isotope patternAmber vials, foil wrapping
Autoxidation Pyrrolo[2,3-c]pyridineOxygen (O₂)Slow (Weeks to Months)[M+H]⁺ + 16 Da (N-oxide/hydroxylation)Argon overlay, tight-seal caps
Hydrolytic Crash-out 4-Aminopyridine coreMoisture (H₂O in DMSO)Fast (Days in wet DMSO)Broadened NMR peaks; loss of signal intensityStore as dry powder, desiccate

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your compound, implement this Standard Operating Procedure (SOP) for Aliquoting and Long-Term Storage . This protocol is designed as a self-validating system, meaning the workflow inherently proves the stability of the compound.

SOP: Inert Aliquoting and Baseline Validation

Materials Required: Amber glass vials (PTFE-lined caps), Argon gas tank with a low-flow regulator, Drierite (desiccant), analytical balance, LC-MS grade Acetonitrile.

  • Baseline Establishment (Self-Validation Step):

    • Action: Dissolve 1 mg of the newly received bulk powder in 1 mL of Acetonitrile. Run an immediate LC-MS and ¹H-NMR.

    • Rationale: You cannot troubleshoot degradation without a Day 0 baseline. This confirms the initial purity and establishes the exact retention time and isotopic distribution of the intact brominated species.

  • Dry Aliquoting:

    • Action: In a low-humidity environment (<30% RH), weigh the bulk powder into single-experiment aliquots (e.g., 2–5 mg) directly into amber glass vials.

    • Rationale: Single-use aliquots completely eliminate the freeze-thaw cycles that introduce condensation and ruin DMSO stocks.

  • Argon Purging:

    • Action: Insert an Argon gas line into the vial, keeping the nozzle ~1 cm above the powder. Flow Argon gently for 15 seconds to displace atmospheric oxygen. Immediately cap the vial tightly.

    • Rationale: Argon is denser than air and forms a protective blanket over the electron-rich pyrrolopyridine ring, halting autoxidation [2].

  • Desiccated Cold Storage:

    • Action: Place the sealed amber vials into a secondary container filled with active Drierite. Store the container at -20°C (or -80°C for >6 months storage).

    • Rationale: The secondary desiccant layer acts as a fail-safe against micro-leaks in the vial caps, protecting the hygroscopic aminopyridine core [3].

  • Thawing Protocol:

    • Action: Before opening, allow the vial to equilibrate to room temperature inside the desiccator for at least 30 minutes.

    • Rationale: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating degradation.

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between environmental triggers, the specific degradation pathways of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine, and the required mitigation strategies.

G Compound 5-Bromo-2-(1H-pyrrolo[2,3-c] pyridin-1-yl)pyridin-4-amine Light UV/Visible Light (Trigger) Photo Photodehalogenation (Loss of Bromine) Light->Photo Oxygen Atmospheric Oxygen (Trigger) Oxid Pyrrole Ring Autoxidation Oxygen->Oxid Moisture Moisture / Water (Trigger) Hydro Hygroscopic Aggregation & DMSO Crash-out Moisture->Hydro Photo->Compound Oxid->Compound Hydro->Compound Amber Amber Vials (Light Protection) Amber->Light Blocks Argon Argon Overlay (Displace O2) Argon->Oxygen Displaces Desiccator Desiccator @ -20°C (Moisture Control) Desiccator->Moisture Eliminates

Caption: Environmental triggers driving degradation of the compound and the targeted mitigation strategies.

Part 5: References

  • Shen, Y. "VISIBLE LIGHT PHOTOREDOX PROMOTED TRANSFORMATIONS OF INERT CHEMICAL BONDS." TDX. Available at:[Link]

  • "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." MDPI. Available at:[Link]

  • Trissel, L. A., et al. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." SEFH. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Selectivity: Evaluating 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine Against Standard Inhibitors

For researchers in oncology and related fields, the development of selective kinase inhibitors is a cornerstone of targeted therapy. Kinases, due to the highly conserved nature of their ATP-binding pocket, present a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in oncology and related fields, the development of selective kinase inhibitors is a cornerstone of targeted therapy. Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in achieving target specificity. Poor selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. This guide provides a framework for evaluating the kinase selectivity of a novel compound, exemplified by the hypothetical molecule 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, against a panel of well-characterized, standard kinase inhibitors.

The core scaffold of our compound of interest, pyrrolo[2,3-c]pyridine, is a "privileged" structure in medicinal chemistry, known to be a versatile template for potent kinase inhibitors. Given this structural class, we will compare its hypothetical selectivity profile against standard inhibitors targeting kinases frequently modulated by such scaffolds: Fibroblast Growth Factor Receptors (FGFR), Mesenchymal-Epithelial Transition factor (c-Met), and Focal Adhesion Kinase (FAK).

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology. A kinase inhibitor's selectivity profile, therefore, is a critical determinant of its clinical potential. A highly selective inhibitor will primarily engage its intended target, minimizing the risk of adverse effects caused by modulation of other kinases. Conversely, in some instances, a "multi-targeted" inhibitor with a well-defined and narrow spectrum of activity can be advantageous in treating complex diseases driven by multiple signaling pathways. Thus, a comprehensive understanding of a compound's kinome-wide interactions is paramount.

Comparative Kinase Selectivity Profiles

To contextualize the potential selectivity of our novel pyrrolo[2,3-c]pyridine derivative, we will compare it to three standard inhibitors, each a benchmark for its respective primary target. The following table summarizes their known selectivity based on half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates higher potency.

Kinase Target5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine (Hypothetical Data)AZD4547 (FGFR Inhibitor)[1][2][3]Crizotinib (c-Met/ALK Inhibitor)[4]Defactinib (FAK/Pyk2 Inhibitor)[5]
FGFR1 To be determined0.2 nM >1000 nM>1000 nM
FGFR2 To be determined2.5 nM >1000 nM>1000 nM
FGFR3 To be determined1.8 nM >1000 nM>1000 nM
FGFR4 To be determined165 nM>1000 nM>1000 nM
c-Met To be determined>1000 nM5 nM >1000 nM
ALK To be determined>1000 nM21 nM >1000 nM
FAK (PTK2) To be determined>1000 nM>1000 nM0.6 nM
Pyk2 (PTK2B) To be determined>1000 nM>1000 nM0.6 nM
KDR (VEGFR2) To be determined24 nM>1000 nM>1000 nM
IGF1R To be determined581 nM>1000 nM>1000 nM
ROS1 To be determined>1000 nMPotent Inhibition>1000 nM

Note: Data for the standard inhibitors are compiled from publicly available literature. The selectivity of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine would be determined using the experimental protocols outlined below.

Key Signaling Pathways

Understanding the biological context of these kinases is crucial. Below are simplified diagrams of the signaling pathways in which our target kinases are key players.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Canonical FGFR signaling pathways.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Transcription Gene Transcription (Proliferation, Motility, Invasion) RAS_MAPK->Transcription PI3K_AKT->Transcription STAT3->Transcription

Caption: Overview of c-Met signaling pathways.

FAK_Signaling cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_cytoskeleton Actin Cytoskeleton Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas PI3K_AKT PI3K-AKT Pathway FAK->PI3K_AKT Src->FAK Crk Crk p130Cas->Crk Rac1 Rac1 Crk->Rac1 Actin Actin Reorganization (Cell Migration, Adhesion) Rac1->Actin

Caption: FAK signaling in cell adhesion and migration.

Experimental Methodologies for Kinase Selectivity Profiling

To empirically determine the selectivity of a novel inhibitor, a tiered approach is often employed. This typically begins with a high-throughput screen against a broad panel of kinases, followed by more detailed dose-response studies for any identified "hits." Below are protocols for two widely used, robust, and non-radiometric assay platforms.

Experimental Workflow

Kinase_Profiling_Workflow Start Novel Inhibitor (e.g., Pyrrolo[2,3-c]pyridine derivative) Primary_Screen Primary Screen: Single High Concentration (e.g., 1-10 µM) Broad Kinase Panel (e.g., 400+ kinases) Start->Primary_Screen Hit_ID Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Primary_Screen->Hit_ID Dose_Response Secondary Screen: 10-point Dose-Response Curve for each 'Hit' Kinase Hit_ID->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Profile Generate Selectivity Profile (Compare on-target vs. off-target IC50s) IC50_Calc->Selectivity_Profile End Characterized Inhibitor Selectivity_Profile->End

Caption: General experimental workflow for inhibitor profiling.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected as a luminescent signal.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution series (in a suitable buffer with low DMSO concentration). For the control, add buffer with the same DMSO concentration.

    • Add 2.5 µL of 4x kinase solution to all wells.

    • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the antibody binds, the terbium (donor fluorophore) and fluorescein (acceptor fluorophore) are brought into close proximity, allowing for FRET to occur upon excitation. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of 2x test compound dilution series.

    • Add 5 µL of 2x kinase/fluorescein-labeled substrate mixture.

    • Initiate the reaction by adding 10 µL of 2x ATP solution.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Detection:

    • Add 20 µL of a solution containing EDTA (to stop the reaction) and the terbium-labeled phospho-specific antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection (e.g., excitation at ~340 nm, emission at 495 nm for terbium and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data to high and low controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a non-linear regression curve fit.

Conclusion

The evaluation of kinase selectivity is a data-driven process that is fundamental to the development of safe and effective targeted therapies. While the specific compound 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine remains to be characterized, the methodologies and comparative framework presented here provide a robust guide for its assessment. By employing systematic and quantitative approaches, researchers can elucidate the kinome-wide interaction profile of any novel inhibitor, thereby informing its potential as a therapeutic agent and guiding its path toward clinical development. The pyrrolo[2,3-c]pyridine scaffold holds significant promise, and a thorough understanding of its selectivity will be key to unlocking its full therapeutic potential.

References

  • AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Gavine, P. R., et al. (2012). Cancer Research, 72(8), 2045–2056. [Link]

  • Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1. Zhang, Y., et al. (2022). Cell Death & Disease, 13(10), 861. [Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Harras, A., et al. (2020). Molecules, 25(5), 1159. [Link]

  • A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors. Doi, T., et al. (2015). Investigational New Drugs, 33(5), 1035–1043. [Link]

  • AZD4547. The Chemical Probes Portal. (2023). [Link]

  • An overview of the c-MET signaling pathway. Organ, S. L., & Tsao, M. S. (2011). Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. [Link]

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Zhao, X., & Guan, J. L. (2011). International Journal of Biochemistry & Cell Biology, 43(12), 1658–1667. [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Al-Sanea, M. M., et al. (2024). International Journal of Molecular Sciences, 25(1), 1. [Link]

Sources

Comparative

A Comparative Crystallographic Guide to Pyrrolopyridine-Based Inhibitors Targeting the BRD4 Bromodomain

This guide provides an in-depth, comparative analysis of the X-ray crystallography binding mode of a representative pyrrolopyridine-based inhibitor targeting the first bromodomain (BD1) of the Bromodomain-containing prot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the X-ray crystallography binding mode of a representative pyrrolopyridine-based inhibitor targeting the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). As a key epigenetic reader, BRD4 has emerged as a significant therapeutic target in oncology and inflammatory diseases, making the structural understanding of its inhibitors crucial for the development of next-generation therapeutics.[1][2]

While the initial query focused on 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, publicly available crystallographic data for this exact molecule is limited. Therefore, this guide will focus on a closely related, structurally significant analog, (E)-3-(6-(but-2-en-1-yl)-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-N,N-dimethylbenzamide (herein referred to as Cpd4), for which a high-resolution co-crystal structure with BRD4(BD1) is available (PDB ID: 5I88).[3][4] We will dissect its binding interactions and compare them with other notable BRD4 inhibitors to provide a broader context for structure-based drug design.

The Significance of BRD4 Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a pivotal role in regulating gene transcription.[1][5] By recognizing and binding to acetylated lysine residues on histone tails, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers.[6] Dysregulation of BRD4 activity is implicated in the aberrant expression of key oncogenes, such as c-MYC, making it a prime target for cancer therapy.[5][7][8] Small molecule inhibitors that occupy the acetyl-lysine (KAc) binding pocket of BRD4's bromodomains prevent this interaction, leading to the downregulation of oncogenic transcription programs.[5][9]

Analysis of the Pyrrolopyridone Inhibitor (Cpd4) in BRD4(BD1)

The crystal structure of BRD4(BD1) in complex with Cpd4 (PDB ID: 5I88) was determined by X-ray diffraction at a resolution of 1.40 Å, providing a detailed view of the molecular interactions.[3]

Key Binding Interactions of Cpd4

The pyrrolopyridone scaffold of Cpd4 anchors itself within the KAc binding site, a largely hydrophobic cavity with key polar contacts at its rim. The binding mode is characterized by a network of hydrogen bonds and van der Waals interactions:

  • Hydrogen Bonding: The lactam oxygen of the pyrrolopyridone core forms a crucial hydrogen bond with the side chain amide of Asparagine 140 (Asn140) . This interaction is a hallmark of many BRD4 inhibitors, mimicking the acetyl-lysine moiety of the natural substrate.[10][11]

  • Water-Mediated Interactions: A conserved water molecule often mediates a bridge between the inhibitor and the protein. In the case of many pyrrolopyridone analogs, this water network involves residues like Tyrosine 97 (Tyr97) .[12]

  • Hydrophobic Interactions: The aromatic rings of the inhibitor are nestled in a hydrophobic pocket formed by residues including Proline 82 (Pro82) , Valine 87 (Val87) , Leucine 92 (Leu92) , Leucine 94 (Leu94) , and Isoleucine 146 (Ile146) .[13][14] The N,N-dimethylbenzamide moiety extends towards the solvent-exposed region, offering a vector for further chemical modification to enhance selectivity and potency.

Below is a diagram illustrating the key interactions between Cpd4 and the BRD4(BD1) binding pocket.

G Cpd4 Cpd4 (pyrrolopyridone core) Asn140 Asn140 Cpd4->Asn140 H-Bond Pro82 Pro82 Cpd4->Pro82 Hydrophobic Val87 Val87 Cpd4->Val87 Hydrophobic Leu92 Leu92 Cpd4->Leu92 Hydrophobic Ile146 Ile146 Cpd4->Ile146 Hydrophobic Water Cpd4->Water Tyr97 Tyr97 Water->Tyr97 H-Bond Bridge G cluster_synthesis Compound Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis Pyrrolopyridone Pyrrolopyridone Scaffold (Cpd4) Assay Biochemical Assay (e.g., AlphaScreen) Pyrrolopyridone->Assay Crystallography Co-crystallization with BRD4(BD1) Pyrrolopyridone->Crystallography Alternative Alternative Scaffolds (JQ1, etc.) Alternative->Assay Alternative->Crystallography Potency Determine IC50 (Potency) Assay->Potency BindingMode Solve Crystal Structure (Binding Mode) Crystallography->BindingMode Comparison Comparative Analysis (Structure-Activity Relationship) Potency->Comparison BindingMode->Comparison

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Validation

Comprehensive Analytical Guide: Elemental Analysis and Purity Validation of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

Introduction to the Analytical Challenge In pharmaceutical research and drug development, highly functionalized bi-heteroaryl compounds like 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine (C₁₂H₉BrN₄, MW: 289.13...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

In pharmaceutical research and drug development, highly functionalized bi-heteroaryl compounds like 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine (C₁₂H₉BrN₄, MW: 289.13 g/mol ) frequently serve as critical kinase inhibitor intermediates. The structural complexity of this compound—featuring a halogenated pyridine core, a primary amine, and a pyrrolo-pyridine moiety—presents distinct analytical challenges.

Relying on a single analytical method often leads to false confidence. For instance, traditional chromatography may miss impurities lacking a strong chromophore, while standard combustion analysis can fail to detect trace transition metals left over from cross-coupling syntheses. This guide provides an objective comparison of orthogonal analytical techniques, offering researchers a self-validating framework for elemental analysis and absolute purity determination.

Section 1: Elemental & Trace Metal Analysis (Combustion vs. ICP-MS)

The Causality of Method Selection

Traditional Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis is the gold standard for determining the bulk stoichiometry of organic compounds. However, highly nitrogenous and halogenated heterocycles often resist complete oxidation, leading to skewed carbon and nitrogen values[1]. Furthermore, if this intermediate was synthesized via transition-metal catalysis (e.g., a Buchwald-Hartwig amination), trace palladium contamination becomes a critical quality attribute that combustion cannot detect.

To build a self-validating system, we compare standard CHN analysis against Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ICP-MS offers parts-per-billion (ppb) sensitivity by ionizing the sample in an argon plasma, making it vastly superior for quantifying halogens (Bromine) and trace metals (Palladium)[1],[2].

Experimental Protocol: Self-Validating Elemental Workflow

1. CHN Combustion Analysis:

  • System Suitability: Run an empty tin capsule (blank) followed by a Certified Reference Material (CRM), such as Sulfanilamide. The system is validated only if the CRM results fall within ±0.3% of theoretical values.

  • Sample Preparation: Weigh exactly 2.00 mg of the analyte into a tin capsule.

  • Causality Check: Add 1.0 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid. Halogenated pyridines are refractory; V₂O₅ ensures complete oxidation and prevents the formation of volatile, uncombusted nitrogenous species.

2. ICP-MS for Bromine and Trace Palladium:

  • Digestion: Digest 10.0 mg of the sample in 5% ultra-pure HNO₃ using closed-vessel microwave digestion. Why closed-vessel? Open-vessel digestion leads to the rapid volatilization of bromine, artificially lowering the halogen count.

  • Calibration & Internal Standard: Prepare a 6-point calibration curve (0 to 100 ppb) for Br and Pd. Spike all samples with Yttrium (⁸⁹Y) as an internal standard to correct for matrix effects and plasma fluctuations[1].

  • Acquisition: Analyze the digested samples using an ICP-MS spectrometer, monitoring ⁷⁹Br, ⁸¹Br, and ¹⁰⁶Pd.

Comparative Data: Elemental Analysis
ElementTheoretical (%)Combustion (CHN) + Titration (%)ICP-MS (%)Key Insight
Carbon (C) 49.8549.72N/AExcellent agreement using V₂O₅ aid.
Hydrogen (H) 3.143.18N/AWithin standard ±0.3% tolerance.
Nitrogen (N) 19.3819.25N/AConfirms heteroaryl ring integrity.
Bromine (Br) 27.6427.10 (Flask Titration)27.58ICP-MS prevents volatilization losses.
Palladium (Pd) < 10 ppm (Limit)N/A4.2 ppmValidates safe downstream catalyst use.

Section 2: Purity Validation (HPLC-UV vs. qNMR)

The Causality of Method Selection

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse for purity assessment, separating trace impurities with exceptional sensitivity[3]. However, HPLC relies on Area % normalization, which assumes that all impurities share the same Relative Response Factor (RRF) as the main compound[4]. For a complex molecule like 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, a debrominated impurity or an unreacted starting material will have a vastly different UV extinction coefficient, leading to inaccurate quantitation[5].

Quantitative Nuclear Magnetic Resonance (qNMR) solves this by providing a direct, absolute measurement of purity. Because the NMR signal intensity is directly proportional to the number of atomic nuclei, qNMR requires no reference standard of the analyte itself[6],[7]. By cross-validating HPLC with qNMR, we create a robust, foolproof purity profile.

Experimental Protocol: Orthogonal Purity Workflow

1. HPLC-UV Method (Relative Purity):

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A = 0.1% TFA in H₂O; B = 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Inject a diluent blank to rule out ghost peaks, followed by a system precision injection (RSD < 1.0% for 5 replicate injections).

2. ¹H-qNMR Method (Absolute Purity):

  • Sample Preparation: Co-dissolve ~15 mg of the analyte and ~5 mg of the Internal Standard (IS), Maleic acid (TraceCERT, 99.94% certified purity), in 0.6 mL of DMSO-d₆. Weigh both components using a microbalance (d = 0.001 mg)[4].

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds. Causality Check: Protons in rigid, halogenated heterocycles often exhibit long T₁ relaxation times. A standard 1-second delay leads to incomplete magnetization recovery, artificially depressing the calculated purity[6]. Acquire 64 scans.

  • Integration: Integrate the isolated Maleic acid singlet (2H, ~6.26 ppm) against a distinct, non-overlapping proton from the analyte (e.g., the isolated pyridine proton).

Comparative Data: Purity Validation
MethodPurity Result (%)Standard Deviation (n=3)Key AdvantageLimitation
HPLC-UV (254 nm) 99.15%± 0.05%High sensitivity for trace impurities.Overestimates purity if impurities lack UV absorbance.
¹H-qNMR 98.40%± 0.12%Absolute molar quantitation; no RRF needed.Lower sensitivity for impurities < 0.5%.

Data Interpretation: The discrepancy (99.15% vs 98.40%) perfectly illustrates the limitations of UV response factors. HPLC overestimates the purity because certain impurities in the sample absorb less UV light at 254 nm than the highly conjugated API[3],[4]. Therefore, the qNMR value (98.40%) is the true, absolute thermodynamic purity.

Section 3: Analytical Workflows & Logic Visualization

To ensure reproducibility and logical rigor, the following diagrams map the self-validating workflows used in this guide.

AnalyticalWorkflow Start 5-Bromo-2-(1H-pyrrolo[2,3-C] pyridin-1-YL)pyridin-4-amine EA Elemental Analysis (Stoichiometry & Metals) Start->EA Purity Purity Validation (Assay & Impurities) Start->Purity CHN Combustion Analysis (C, H, N) EA->CHN ICP ICP-MS (Br, Trace Pd) EA->ICP HPLC HPLC-UV (Relative Purity) Purity->HPLC qNMR 1H-qNMR (Absolute Purity) Purity->qNMR CrossVal Cross-Validation & Final CoA Generation CHN->CrossVal ICP->CrossVal HPLC->CrossVal qNMR->CrossVal

Caption: Analytical workflow for comprehensive elemental and purity validation.

ValidationLogic Sample Sample Preparation HPLC_Path HPLC-UV Analysis Sample->HPLC_Path qNMR_Path qNMR Analysis Sample->qNMR_Path HPLC_Mech Separation based on polarity Area % normalization HPLC_Path->HPLC_Mech qNMR_Mech Direct nuclear integration vs. Internal Standard qNMR_Path->qNMR_Mech Compare Compare Results (Δ < 1.0% ?) HPLC_Mech->Compare qNMR_Mech->Compare Pass Validated Purity Assigned Compare->Pass Yes Fail Investigate RRFs or Invisible Impurities Compare->Fail No

Caption: Logical workflow for cross-validating HPLC and qNMR purity results.

Conclusion

For complex pharmaceutical intermediates like 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, a single analytical technique is insufficient. By pairing CHN combustion with ICP-MS, researchers can accurately verify stoichiometry while ensuring trace metal catalysts are cleared. Furthermore, by cross-validating standard HPLC-UV area percent data with absolute ¹H-qNMR quantitation, analytical chemists can bypass the pitfalls of relative response factors, ensuring the highest standards of safety and efficacy in drug development.

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL.[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.[Link]

  • Nuclear Magnetic Resonance (NMR) in Pharmaceutical Development. Almac Voice.[Link]

  • Harnessing Bismuth Coordination Chemistry to Achieve Bright, Long-Lived Organic Phosphorescence. ACS Publications.[Link]

  • Atomic spectrometry update: review of advances in elemental speciation. RSC Publishing.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine demand a meticulous and informed approach. This guide provides a procedural, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to manage this compound's waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

Therefore, it is prudent to handle 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine as a hazardous substance with the potential for similar toxicological effects. From a disposal perspective, its classification as a halogenated organic compound is critical. Halogenated hydrocarbons require specific disposal routes, often involving high-temperature incineration, and must be segregated from non-halogenated waste streams[4][5][6][7][8].

Table 1: Presumptive Hazard Profile and Waste Classification

PropertyPresumed Hazard/ClassificationDisposal Implication
Chemical Class Halogenated Nitrogen-Containing Heterocyclic CompoundMust be disposed of as hazardous waste; specifically as halogenated organic waste.
Acute Toxicity Potential for skin, eye, and respiratory irritation.Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazard Discharge into the environment must be avoided.Prohibited from drain or general trash disposal.[9]
Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, the appropriate PPE must be worn to mitigate the risks of exposure. The following table outlines the minimum required PPE when handling 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[4]
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles.[4]
Body Protection Laboratory coatPrevents contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any dusts or vapors.[4]

All handling and preparation of this chemical waste for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.[3]

  • Collection: Place the absorbent material containing the spilled chemical into a suitable, labeled container for hazardous waste.[5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Workflow

The proper disposal of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine is a multi-step process that adheres to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12] The following workflow provides a clear, logical path for the safe disposal of this compound.

Caption: Disposal workflow for 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine.

Detailed Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Choose a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a common and suitable choice. The container must have a secure, leak-proof screw cap.[13][14]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][13] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-4-amine". Do not use abbreviations or chemical formulas.[13]

    • An indication that it is a "Halogenated Organic Waste". This is crucial for proper segregation and disposal.[5][7]

    • The approximate percentage or concentration if it is in a solution.[13]

Step 2: Waste Accumulation

  • Point of Generation: All waste should be collected in a designated Satellite Accumulation Area (SAA) that is at or near the location where the waste is generated.[11][13][14]

  • Segregation: Store the halogenated waste container separately from non-halogenated organic waste, acids, bases, and other incompatible chemical waste streams.[7][14]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste. This prevents the release of vapors and potential spills.[13][14]

Step 3: Arranging for Final Disposal

  • Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[4][15]

  • Contact Environmental Health & Safety (EHS): Once the waste container is nearly full (around 90% capacity) or if you no longer need to accumulate this waste stream, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[13][16]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to the fundamental principles of hazardous waste management as mandated by regulatory bodies like the EPA and OSHA. By following these steps, you are ensuring compliance with federal and state regulations, which are in place to prevent harm to human health and the environment.[10][11][12][17][18] The emphasis on clear labeling, segregation, and proper containment serves to prevent accidental mixing of incompatible chemicals and ensures that the waste is handled correctly at every stage, from your laboratory to the final disposal facility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, The University of Texas at Dallas. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Nebraska Lincoln Environmental Health and Safety. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health. [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

Comprehensive Safety Protocol: Handling 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations Disclaimer: This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Protocol: Handling 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The specific hazards of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine have not been fully characterized. The recommendations herein are based on the potential hazards associated with its structural components: a brominated aromatic compound and a primary aromatic amine. You must consult the Safety Data Sheet (SDS) provided by your supplier for this specific chemical before any handling or use.

Hazard Assessment and Triage

  • Primary Aromatic Amines: This class of compounds presents significant health hazards. Many are known or suspected carcinogens and mutagens. They are often readily absorbed through the skin, making dermal contact a primary route of exposure.[1][2] Inhalation and ingestion are also potential exposure routes.[2]

  • Brominated Aromatic Compounds: While toxicity varies, some brominated compounds are associated with adverse health effects, including potential liver and neurological impacts.[3][4] A critical consideration is their behavior upon thermal decomposition. Incomplete combustion of brominated organic materials can generate highly toxic polybrominated dibenzodioxins or dibenzofurans.[3][5] This has profound implications for waste disposal.

Given these potential risks, this compound must be handled as a substance of high concern. The primary goals are to prevent skin contact, inhalation of airborne particles, and environmental contamination.

The Hierarchy of Controls: A Foundational Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A robust safety plan always prioritizes controls in the following order:

  • Elimination/Substitution: (Not applicable in this research context)

  • Engineering Controls: Physically separating the operator from the hazard.

  • Administrative Controls: Safe work practices and procedures.

  • Personal Protective Equipment (PPE): A final barrier between the user and the chemical.

This guide will focus on the latter three pillars.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine, including weighing, reconstitution, and transfers, must be performed inside a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and solvent vapors, preventing inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure.

Eye and Face Protection

Chemical splash goggles are mandatory at all times when handling the solid or its solutions. Safety glasses are insufficient as they do not provide a seal against splashes.[6] A face shield, worn over chemical splash goggles, is required when there is a risk of a significant splash or energetic reaction.[7]

Hand Protection

Due to the high potential for skin absorption, robust hand protection is critical.[1]

  • Glove Type: Use powder-free nitrile gloves as a minimum standard for splash protection.[7] Polyvinyl chloride (PVC) gloves are known to offer little protection against many chemicals and should be avoided.[8]

  • Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves ("double gloving"). This provides a significant safety margin. If the outer glove becomes contaminated, it can be carefully removed and disposed of inside the fume hood, leaving the inner glove to protect the user during the doffing process.[8]

  • Glove Inspection: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected or every 30-60 minutes during extended operations to prevent permeation.[8]

Body Protection

A clean, flame-resistant lab coat with long sleeves and buttoned cuffs is required.[7] The lab coat should be worn fully buttoned to cover as much skin as possible.[7] For procedures with a higher risk of splashes, consider using a chemically resistant apron over the lab coat.

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required for routine, small-scale handling. However, if there is a failure of engineering controls or a potential for generating significant dust outside of a hood (e.g., cleaning a large spill), a respirator is necessary.[6][9] The minimum requirement in such a scenario would be a half-mask or full-face air-purifying respirator with combination P100 (particulate) and organic vapor cartridges.[10] All respirator use must be in accordance with a formal institutional respiratory protection program, including medical evaluation and fit testing.[7]

Step-by-Step Operational and Disposal Plan

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower.

  • Assemble all necessary PPE and inspect it for defects.

  • Prepare a designated waste container for "Halogenated Organic Waste".[11]

  • Have a chemical spill kit readily accessible.[6]

Workflow for PPE Selection & Donning

The following diagram outlines the decision-making process for selecting and putting on the appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_final_check Final Check start Assess Task: Handling Solid or Solution? hood Confirm Fume Hood is Operational start->hood spill_kit Locate Spill Kit & Eyewash hood->spill_kit lab_coat 1. Don Lab Coat (Button Fully) spill_kit->lab_coat goggles 2. Don Chemical Splash Goggles lab_coat->goggles gloves 3. Don Inner Pair of Nitrile Gloves goggles->gloves gloves2 4. Don Outer Pair of Nitrile Gloves (Over Cuffs) gloves->gloves2 face_shield High Splash Risk? gloves2->face_shield don_shield Add Face Shield Over Goggles face_shield->don_shield Yes ready Proceed to Fume Hood face_shield->ready No don_shield->ready

Sources

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